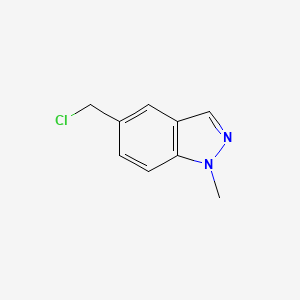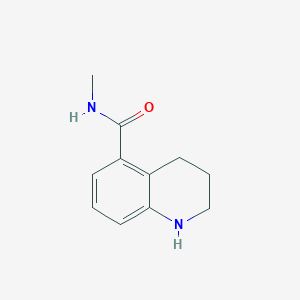![molecular formula C12H9NO B11910394 9-Methylfuro[3,2-F]quinoline CAS No. 63118-23-0](/img/structure/B11910394.png)
9-Methylfuro[3,2-F]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methylfuro[3,2-F]quinoline: is a heterocyclic compound that belongs to the class of furoquinolines. It is characterized by the presence of a furan ring fused to a quinoline structure, with a methyl group attached at the 9th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylfuro[3,2-F]quinoline typically involves the condensation of 5-aminobenzofuran with paraldehyde in dilute hydrochloric acid or with methyl vinyl ketone in ethanol in the presence of ferric chloride and zinc chloride . Another method involves the reaction of the sodium salt of quinolin-6-ol with allyl bromides, followed by thermal rearrangement and acid-catalyzed cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 9-Methylfuro[3,2-F]quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methyl iodide for alkylation and halogens for halogenation are frequently employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydro derivatives.
Substitution: Various substituted quinolines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 9-Methylfuro[3,2-F]quinoline is used as an intermediate in the synthesis of polymethine dyes and other heterocyclic compounds .
Biology and Medicine: It is being explored for its antibacterial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 9-Methylfuro[3,2-F]quinoline in biological systems involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cell membrane integrity, and interfere with DNA replication and repair processes. The exact pathways and targets depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
- 7-Methylfuro[3,2-F]quinoline
- 8-Methylfuro[2,3-B]quinoline
- Furo[3,2-F]quinoline
Comparison: 9-Methylfuro[3,2-F]quinoline is unique due to the position of the methyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Propiedades
Número CAS |
63118-23-0 |
|---|---|
Fórmula molecular |
C12H9NO |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
9-methylfuro[3,2-f]quinoline |
InChI |
InChI=1S/C12H9NO/c1-8-4-6-13-10-2-3-11-9(12(8)10)5-7-14-11/h2-7H,1H3 |
Clave InChI |
QTFCWNHDRWCJPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=C(C=CC2=NC=C1)OC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)

![4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol](/img/structure/B11910331.png)
![1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11910336.png)
![2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine](/img/structure/B11910343.png)



![Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11910361.png)



